molecular formula C18H30O2 B3256188 Isorumelenic acid CAS No. 265108-52-9

Isorumelenic acid

Cat. No. B3256188
CAS RN: 265108-52-9
M. Wt: 278.4 g/mol
InChI Key: REOBRTYMNNYVNT-NZCJRGAMSA-N
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Description

Isorumelenic acid is a naturally occurring fatty acid . Its systematic name is 9Z,13E,15Z-octadecatrienoic acid . Structurally, it belongs to the class of unsaturated fatty acids and specifically falls under the subclass of octadecanoids . The chemical formula for Isorumelenic acid is C₁₈H₃₀O₂ . It is characterized by its triple conjugated double bonds in the carbon chain .


Molecular Structure Analysis

Isorumelenic acid has a linear carbon backbone with three double bonds. Its IUPAC name indicates the positions of these double bonds: 9Z,13E,15Z . The molecule consists of 18 carbon atoms (hence the abbreviation FA 18:3 ) and two oxygen atoms. The carboxylic acid group at one end confers its acidic properties .

Scientific Research Applications

Development and Evaluation of Research Repository Systems

  • Knowledge Management in Scientific Research : A study emphasized the importance of knowledge derived from scientific discoveries for information management. The development of web applications like the Institutionally Farmed Research Online Repository and Management System can aid in the utilization and reproduction of new knowledge, which is crucial for managing research resources including those related to Isorumelenic acid (Javier et al., 2022).

Applications in Agricultural Science

  • Humic Acids in Agriculture : Research on the effects of humic acid on plant growth, photosynthetic metabolism, and grain quality provides insights into agricultural applications of similar compounds. Such studies can inform research on Isorumelenic acid, particularly if it possesses similar properties (Delfine et al., 2005).

Biochemical and Biomedical Research

  • Isothermal Amplification Techniques : Isothermal amplification methods in biosensing for DNA, RNA, and other biomolecules can be crucial in understanding the biochemical properties of Isorumelenic acid. These methods have applications in biomedicine, bioimaging, and biosensing (Zhao et al., 2015).
  • Metabolic Engineering for Acid Production : Research on the microbial production of isocitric acid, a biochemical reagent, can offer insights into the microbial synthesis and potential therapeutic applications of Isorumelenic acid. These studies explore microbial synthesis, regulation of enzymes, and product purification (Kamzolova & Morgunov, 2019).

Analytical Techniques in Research

  • Electrophoresis and Isoelectric Focusing : Techniques like isoelectric focusing and electrophoresis are used in the analysis of biomolecules, which can be applicable in studying the properties of Isorumelenic acid. Such methods are essential in identifying and characterizing various substances (Thomas et al., 1977).

properties

IUPAC Name

(9Z,13E,15Z)-octadeca-9,13,15-trienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-6,9-10H,2,7-8,11-17H2,1H3,(H,19,20)/b4-3-,6-5+,10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOBRTYMNNYVNT-NZCJRGAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CCCC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C=C\CC/C=C\CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isorumelenic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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